molecular formula C₁₃H₁₃N B143220 N-Benzylaniline CAS No. 103-32-2

N-Benzylaniline

Cat. No. B143220
CAS RN: 103-32-2
M. Wt: 183.25 g/mol
InChI Key: GTWJETSWSUWSEJ-UHFFFAOYSA-N
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Patent
US09434666B2

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=CN)C1C=CC=CC=1.[CH:10](=[N:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Co]>[CH2:10]([NH:17][CH3:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:10]([NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09434666B2

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=CN)C1C=CC=CC=1.[CH:10](=[N:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Co]>[CH2:10]([NH:17][CH3:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:10]([NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.